N'-[4-(DIMETHYLAMINO)PHENYL]-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE
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Overview
Description
N’-[4-(DIMETHYLAMINO)PHENYL]-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxypropyl group and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(DIMETHYLAMINO)PHENYL]-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves a multi-step process. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with 3-hydroxypropylamine under controlled conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired ethanediamide compound. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of N’-[4-(DIMETHYLAMINO)PHENYL]-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE may involve large-scale synthesis using similar reaction pathways as described above. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(DIMETHYLAMINO)PHENYL]-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the hydroxypropyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[4-(DIMETHYLAMINO)PHENYL]-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[4-(DIMETHYLAMINO)PHENYL]-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group and hydroxypropyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminobenzamide: Similar structure with a dimethylamino group attached to a benzamide moiety.
4-Dimethylaminopyridine: Contains a dimethylamino group attached to a pyridine ring.
N-(3-Hydroxypropyl)benzamide: Features a hydroxypropyl group attached to a benzamide structure.
Uniqueness
N’-[4-(DIMETHYLAMINO)PHENYL]-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)11-6-4-10(5-7-11)15-13(19)12(18)14-8-3-9-17/h4-7,17H,3,8-9H2,1-2H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEDWRRCEBXNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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